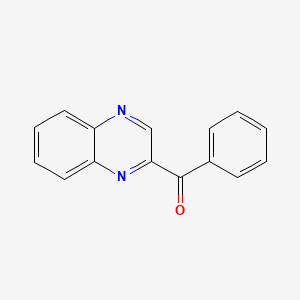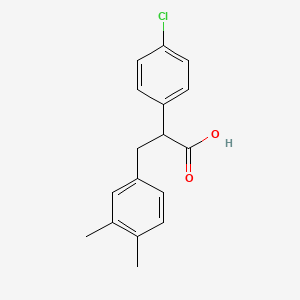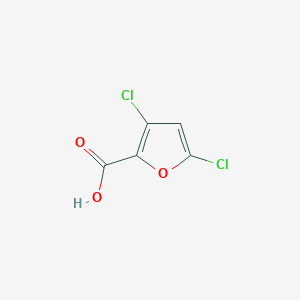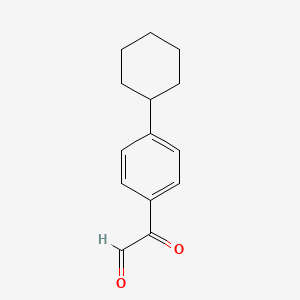![molecular formula C16H12F3NO2 B15359238 2-Benzoxazol-2-yl-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B15359238.png)
2-Benzoxazol-2-yl-1-[4-(trifluoromethyl)phenyl]ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Benzoxazol-2-yl-1-[4-(trifluoromethyl)phenyl]ethanol is a chemical compound characterized by its benzoxazole core structure and a trifluoromethyl group attached to the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzoxazol-2-yl-1-[4-(trifluoromethyl)phenyl]ethanol typically involves the condensation of 2-aminophenol with 4-trifluoromethylbenzaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, followed by cyclization to form the benzoxazole ring.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry, which offers advantages in terms of efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted benzoxazoles or phenyl derivatives.
科学研究应用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group imparts unique electronic properties, making it valuable in the design of new materials and catalysts.
Biology: In biological research, 2-Benzoxazol-2-yl-1-[4-(trifluoromethyl)phenyl]ethanol is studied for its potential biological activity. It has been investigated for its antimicrobial and anticancer properties.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties are exploited in the creation of high-performance polymers and coatings.
作用机制
The mechanism by which 2-Benzoxazol-2-yl-1-[4-(trifluoromethyl)phenyl]ethanol exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to these targets, leading to its biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
2-Benzoxazol-2-yl-1-[(3-trifluoromethyl)phenyl]ethanol: Similar structure but with a different position of the trifluoromethyl group.
2-Benzothiazol-2-yl-1-[4-(trifluoromethyl)phenyl]ethanol: Similar core structure but with a benzothiazole ring instead of benzoxazole.
Uniqueness: 2-Benzoxazol-2-yl-1-[4-(trifluoromethyl)phenyl]ethanol stands out due to its specific trifluoromethyl group placement and the resulting electronic effects. These properties make it distinct from other similar compounds and contribute to its unique reactivity and biological activity.
属性
分子式 |
C16H12F3NO2 |
|---|---|
分子量 |
307.27 g/mol |
IUPAC 名称 |
(1S)-2-(1,3-benzoxazol-2-yl)-1-[4-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C16H12F3NO2/c17-16(18,19)11-7-5-10(6-8-11)13(21)9-15-20-12-3-1-2-4-14(12)22-15/h1-8,13,21H,9H2/t13-/m0/s1 |
InChI 键 |
MVUVWGGFMKZEHX-ZDUSSCGKSA-N |
手性 SMILES |
C1=CC=C2C(=C1)N=C(O2)C[C@@H](C3=CC=C(C=C3)C(F)(F)F)O |
规范 SMILES |
C1=CC=C2C(=C1)N=C(O2)CC(C3=CC=C(C=C3)C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


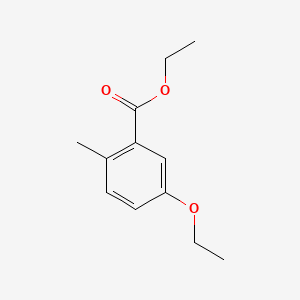
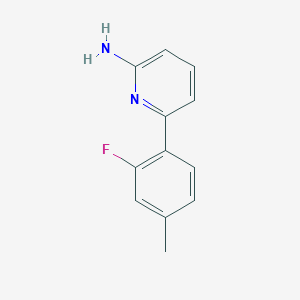
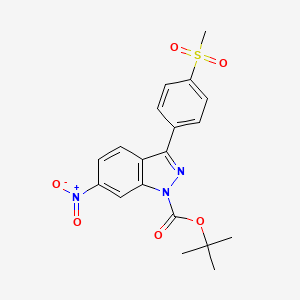
![Tetradecanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]-](/img/structure/B15359189.png)


![6-benzyl-2-(5-bromopyridin-3-yl)-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B15359200.png)
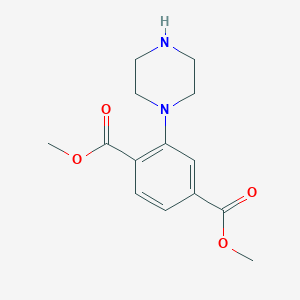
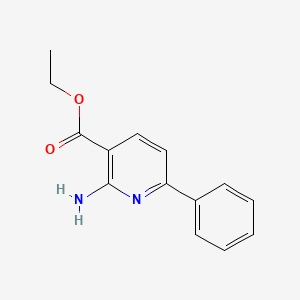
![7-Oxospiro[3.5]nonane-8-carboxylic acid](/img/structure/B15359205.png)
